diethyl n-decylmalonate

Description

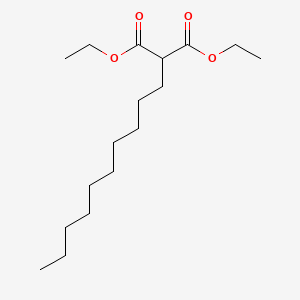

Diethyl n-decylmalonate (systematic name: diethyl 2-(decyl)propanedioate) is a diester derivative of malonic acid, characterized by a central malonate core flanked by an n-decyl alkyl chain and two ethyl ester groups. Its molecular formula is C₁₇H₃₂O₄, with a molecular weight of 300.44 g/mol. This compound is distinguished by its long hydrophobic n-decyl chain, which significantly influences its physical properties, such as solubility and boiling point, compared to simpler malonate esters like diethyl malonate. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related compounds and general trends in malonate chemistry.

Properties

CAS No. |

5077-96-3 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

diethyl 2-decylpropanedioate |

InChI |

InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3 |

InChI Key |

PAMYCOKKVLYDHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Other CAS No. |

5077-96-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl n-decylmalonate undergoes various chemical reactions, including:

Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., decyl bromide).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a suitable catalyst

Major Products Formed

Alkylation: Dialkylated malonic esters.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids

Scientific Research Applications

Diethyl n-decylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Estimated to exceed 300°C due to the high molecular weight and long alkyl chain.

- Solubility: Low solubility in water but miscible with nonpolar organic solvents.

- Applications : Likely used in specialty chemicals, lubricants, or as a plasticizer due to its lipophilicity.

Comparative Analysis with Similar Compounds

Structural Analogues of Diethyl n-Decylmalonate

The table below compares this compound with other dialkyl malonates and related esters, focusing on molecular characteristics and applications:

Impact of Alkyl Chain Length

- Hydrophobicity: The n-decyl chain in this compound drastically increases its hydrophobicity compared to diethyl malonate (ethyl groups) or dimethyl malonate (methyl groups). This reduces water solubility and enhances compatibility with nonpolar matrices.

Hydrogen Bonding and Solvent Interactions

Shorter-chain malonates, such as dimethyl malonate, exhibit greater hydrogen-bonding capacity due to their ester carbonyl groups, facilitating interactions with polar solvents like methanol or water. In contrast, this compound’s long alkyl chain sterically hinders such interactions, limiting its use in polar solvent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.